Cupro-cupric sulfate dihydrate
Description
Structure
2D Structure
Properties
CAS No. |
13814-81-8 |
|---|---|
Molecular Formula |
Cu3H4O8S2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
copper;copper(1+);disulfite;dihydrate |
InChI |
InChI=1S/3Cu.2H2O3S.2H2O/c;;;2*1-4(2)3;;/h;;;2*(H2,1,2,3);2*1H2/q2*+1;+2;;;;/p-4 |
InChI Key |
IJBZIISYIRGDFM-UHFFFAOYSA-J |
Canonical SMILES |
O.O.[O-]S(=O)[O-].[O-]S(=O)[O-].[Cu+].[Cu+].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Techniques
Controlled Synthesis of Cupro-cupric Sulfite (B76179) Dihydrate from Precursors
A common strategy involves starting with a stable copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, and introducing a reducing agent under controlled conditions. The choice of reducing agent and the reaction environment are critical to prevent complete reduction to Cu(I) or metallic copper. For instance, in the synthesis of the mixed-valence compound [CuCl(phen)2][CuCl2], a Cu(II) salt is reacted with a ligand that can stabilize both oxidation states, allowing for the formation of a complex containing both Cu(I) and Cu(II) ions. rsc.org The reaction of copper(II) ions with iodide ions is another classic example, where Cu(II) is reduced to Cu(I) iodide, demonstrating a redox process that could be harnessed in a controlled synthesis. acs.org The key is to establish an equilibrium where both Cu(I) and Cu(II) species can coexist and be incorporated into the final crystal lattice.
Solvothermal and Hydrothermal Synthesis Approaches for Mixed-Valence Copper Compounds
Solvothermal and hydrothermal synthesis are powerful techniques for creating crystalline materials, including mixed-valence copper compounds, by using solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. cmu.edunih.gov These methods promote the dissolution of reactants and facilitate the crystallization of products that may be inaccessible under ambient conditions. The solvent itself can play multiple roles, acting not only as a medium for reaction but also as a reducing agent. cmu.edu
For example, the solvothermal reaction of copper(II) nitrate, terephthalic acid, and 4,4′-bipyridine in an aqueous ethanol (B145695) solution at 180°C yields an air-stable, mixed-valence coordination polymer, [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n. cmu.edu In this process, the ethanol solvent and the 4,4'-bipyridine (B149096) base can act as reducing agents, converting a portion of the Cu(II) to Cu(I). cmu.edu The high temperature and pressure conditions are crucial for both the reduction and the subsequent crystallization of the open-framework polymer. cmu.edu Similarly, hydrothermal methods have been used to generate novel mixed-valence copper(I,II) coordination polymers with ligands like 4,4'-bipyridine and in situ oxidized isophthalate. nih.gov
The choice of precursors, solvents, and temperature are critical variables that determine the final product's structure and composition. mdpi.comrsc.org For example, the synthesis of copper sulfide (B99878) nanocrystals via solvothermal or hydrothermal routes can result in different stoichiometries, such as CuS or the mixed-valence Cu9S5, depending on the reaction temperature. mdpi.comacs.org
Table 1: Examples of Solvothermal/Hydrothermal Synthesis of Mixed-Valence Copper Compounds
| Compound | Precursors | Solvent | Temperature (°C) | Time | Reference |
|---|---|---|---|---|---|
| [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n | Cu(NO3)2·H2O, Terephthalic acid, 4,4′-bipyridine | 50% aq. Ethanol | 180 | 1 day | cmu.edu |
| [Cu2(ipO)(4,4'-bpy)] | Copper(II) source, Isophthalic acid, 4,4'-bipyridine | Water | Not specified | Not specified | nih.gov |
| Digenite (Cu9S5) | Copper dithiocarbamate | Oleylamine | 220 | Not specified | researchgate.net |
| Cu@AC | Cu(NO3)2·3H2O, Activated Carbon (AC), NaOH | Ethylene (B1197577) Glycol (EG) | 120 | 1 hr | nih.gov |
Investigation of Green Chemistry Routes in Copper Nanomaterial Synthesis Utilizing Copper Salts
Green chemistry offers an eco-friendly, cost-effective, and simple alternative to conventional physical and chemical methods for synthesizing nanoparticles. researchgate.net This approach utilizes biological entities, most commonly plant extracts, which contain a rich mixture of phytochemicals that act as both reducing and stabilizing (capping) agents. nih.govikm.org.my
The synthesis process typically involves mixing an aqueous solution of a copper salt precursor, such as copper sulfate pentahydrate (CuSO₄·5H₂O), with a plant extract. mdpi.com The bioactive compounds within the extract—such as polyphenols, flavonoids, alkaloids, terpenoids, and organic acids—donate electrons to reduce the copper(II) ions (Cu²⁺) to copper nanoparticles. researchgate.netikm.org.my These phytochemicals then adsorb onto the surface of the newly formed nanoparticles, preventing them from aggregating and ensuring their stability. ikm.org.my
Extracts from various parts of plants, including leaves, roots, flowers, and fruits, have been successfully used. nih.govmdpi.com For example, Thymus vulgaris leaf extract has been used to produce copper oxide (CuO) nanoparticles with a spherical morphology and sizes under 30 nm. mdpi.com The reaction conditions, such as temperature, precursor concentration, and reaction time, can be tuned to control the size and shape of the resulting nanoparticles. mdpi.com For instance, increasing the reaction temperature can lead to the formation of smaller nanoparticles by increasing the rate of reaction and nucleation. mdpi.com
Table 2: Green Synthesis of Copper-Based Nanoparticles Using Various Plant Extracts
| Plant Source (Part Used) | Copper Precursor | Resulting Nanoparticle | Size Range (nm) | Reference |
|---|---|---|---|---|
| Thymus vulgaris (Leaf) | Not specified | CuO | < 30 | mdpi.com |
| Azadirachta indica (Flower) | Not specified | Cu | 5 | mdpi.com |
| Eclipta prostrata (Leaf) | Cu(OAc)2 | Cu | 28 - 105 | ikm.org.my |
| Krameria sp. (Root) | CuSO₄·5H₂O | Cu | 5.2 - 7.7 | mdpi.com |
| Senna didymobotrya (Root) | CuSO₄·5H₂O | Cu | Size dependent on concentration | mdpi.com |
Influence of Reaction Conditions and Ligand Design on Product Formation
The formation of a specific copper-containing product, whether it be a discrete molecule, a coordination polymer, or a nanoparticle, is highly dependent on a delicate interplay of reaction parameters and the molecular structure of the components involved. mdpi.comresearchgate.net
Influence of Reaction Conditions Key experimental conditions such as temperature, solvent, pH, and precursor concentration have a profound impact on the outcome of the synthesis. rsc.orgmdpi.com
Temperature: Temperature can influence reaction kinetics and the thermodynamic stability of different phases. In the synthesis of copper sulfides, for example, pure-phase CuS (covellite) can be formed at a low temperature (120°C), while the mixed-valence Cu9S5 (digenite) is formed at a higher temperature (220°C). researchgate.net
Solvent: The choice of solvent is critical, as it can affect the solubility of precursors and intermediates, and can even participate in the reaction. In the synthesis of copper sulfide nanostructures, using water as a solvent might produce spherical assemblies, whereas a mixture of water and ethylene glycol can lead to the formation of nanotubes. acs.org
Precursor Concentration: The molar ratio of reactants can determine the stoichiometry and phase of the final product. In hydrothermal synthesis of copper sulfide, a higher concentration of the sulfur source (sodium thiosulfate) relative to the copper source can lead to the co-precipitation of elemental sulfur. rsc.org
pH: The pH of the reaction medium can influence the charge of ligands and the formation of intermediate species like metal hydroxides, thereby directing the reaction toward different products. acs.org
Influence of Ligand Design In the realm of coordination chemistry, the organic ligand is a primary determinant of the final product's architecture. mdpi.comrsc.org The self-assembly process that forms coordination polymers is guided by the information encoded in the ligand's structure. acs.org
Donor Atoms: The type of donor atoms (e.g., nitrogen vs. oxygen) and their arrangement influences the coordination geometry around the copper centers. Polynitrogen heterocycles are often used to create coordination polymers with diverse structures due to their multiple coordination sites. mdpi.com
Flexibility and Steric Hindrance: The rigidity or flexibility of a ligand's backbone can dictate the dimensionality of the resulting polymer. Rigid ligands often lead to more predictable and stable frameworks, while flexible ligands can adopt various conformations, resulting in different structural isomers. rsc.org Steric bulk on the ligand can prevent the formation of highly coordinated, extended structures, favoring discrete complexes instead. researchgate.net
Crystallographic and Structural Elucidation Studies
Single Crystal X-ray Diffraction Analysis of Cupro-cupric Sulfite (B76179) Dihydrate
Single-crystal X-ray diffraction is a powerful technique that has been instrumental in determining the precise atomic arrangement within Chevreul's salt. The crystalline structure was first determined in the mid-1960s, revealing a three-dimensional network built from distinct coordination polyhedra around the copper ions and the sulfite groups scienceopen.comscielo.br.
Analysis of the diffraction data established that cupro-cupric sulfite dihydrate crystallizes in the monoclinic system. The specific space group was identified as P2₁/n, which defines the symmetry operations that map the atoms in the unit cell onto themselves scielo.brresearchgate.netwikiwand.com. The unit cell contains two formula units (Z=2) of Cu₃(SO₃)₂·2H₂O scielo.brresearchgate.net. An unstable orthorhombic polymorph has also been reported, which transforms into the more stable monoclinic form over time or with heating wikipedia.org.
| Parameter | Value |
|---|---|
| Chemical Formula | Cu₃(SO₃)₂·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 5.5671 Å |
| b | 7.7875 Å |
| c | 8.3635 Å |
| α | 90° |
| β | 91.279° |
| γ | 90° |
| Volume (V) | 362.5 ų |
| Formula Units (Z) | 2 |
A key feature of Chevreul's salt is the presence of copper in two different oxidation states, Cu(I) and Cu(II), each occupying a distinct coordination environment within the crystal lattice wikiwand.comwikipedia.org.
Cu(I) Site : The cuprous ion (Cu⁺) is found in a distorted tetrahedral coordination environment, represented as [Cu(I)O₃S] scielo.brresearchgate.net. It is bonded to three oxygen atoms and one sulfur atom, all belonging to the bridging sulfite groups wikiwand.comwikipedia.org. This preference for a tetrahedral geometry and bonding with softer ligands like sulfur is characteristic of d¹⁰ ions such as Cu(I) bris.ac.uk.
Cu(II) Site : The cupric ion (Cu²⁺) exhibits a distorted octahedral geometry, described by the coordination polyhedron [Cu(II)O₄(H₂O)₂] scielo.brresearchgate.net. The coordination sphere is composed of four oxygen atoms from sulfite anions and two oxygen atoms from the two water molecules of hydration wikiwand.comwikipedia.org. The octahedral coordination for d⁹ ions like Cu(II) is often subject to Jahn-Teller distortion scielo.brbris.ac.uk.
Polymorphism and Pseudopolymorphism in Mixed-Valence Copper Sulfite Structures
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in solid-state chemistry. In the case of cupro-cupric sulfite dihydrate, an unstable orthorhombic form has been identified as a transient phase during its formation wikipedia.org. This orthorhombic polymorph, with unit cell dimensions a = 5.591 Å, b = 7.781 Å, and c = 8.356 Å, spontaneously converts to the more thermodynamically stable monoclinic form wikipedia.org. This transformation can be accelerated by heating wikipedia.org. While various hydrates of copper sulfate (B86663) are well-known examples of pseudopolymorphism, specific studies detailing different hydration states for Chevreul's salt are less common, with the dihydrate being the extensively characterized form wikipedia.org.
Structural Investigations of Isomorphic Series of Mixed-Valence Double Sulfites
Chevreul's salt is the parent member of an isomorphic series of double sulfites with the general formula Cu₂SO₃·MSO₃·2H₂O scienceopen.comwikipedia.org. In this series, the divalent Cu(II) ion can be substituted by other M(II) cations of similar size and charge, such as Fe(II), Mn(II), and Cd(II) scienceopen.comscielo.brresearchgate.net.
X-ray diffraction studies confirm that these substituted compounds are isostructural with Chevreul's salt. They all crystallize in the monoclinic system with the same P2₁/n space group researchgate.net. The substitution of the M(II) ion primarily affects properties such as color and the precise dimensions of the unit cell, while the fundamental structural framework of interconnected [Cu(I)O₃S] tetrahedra and [M(II)O₄(H₂O)₂] octahedra is retained scielo.brresearchgate.netresearchgate.net. The ability to form this stable, isostructural series highlights the robustness of the crystal lattice built by the copper(I)-sulfite framework.
| M(II) Ion | Compound Name | Color | Crystal System | Space Group |
|---|---|---|---|---|
| Cu(II) | Chevreul's Salt | Brick Red | Monoclinic | P2₁/n |
| Fe(II) | Cupro-ferrous sulfite dihydrate | Yellow-Brown | Monoclinic | P2₁/n |
| Mn(II) | Cupro-manganous sulfite dihydrate | Yellow | Monoclinic | P2₁/n |
| Cd(II) | Cupro-cadmium sulfite dihydrate | Faint Yellow | Monoclinic | P2₁/n |
Analysis of Jahn-Teller Distortions in Copper(II) Coordination
The copper(II) ion has a d⁹ electronic configuration. In an ideal octahedral ligand field, the nine d-electrons would result in a (t₂g)⁶(eg)³ configuration. The three electrons in the eg set (composed of the d(z²) and d(x²-y²) orbitals) are degenerate, leading to a degenerate electronic ground state. wikipedia.orglibretexts.org This degeneracy makes the ideal octahedral geometry unstable. To achieve a lower energy state, the complex undergoes a tetragonal distortion, either an elongation or a compression, along one axis (conventionally the z-axis). wikipedia.orglibretexts.org This distortion removes the degeneracy of the eg orbitals.
In the crystal structure of copper(II) sulfate pentahydrate, the Cu(II) ion is at the center of a distorted octahedron. askiitians.comstackexchange.com The coordination sphere consists of four water molecules in a nearly square planar arrangement and two oxygen atoms from two different sulfate anions occupying the axial positions. askiitians.comstackexchange.com This arrangement results in a significant tetragonal elongation, a hallmark of the Jahn-Teller effect. The four equatorial Cu–O bonds to the water molecules are significantly shorter than the two axial Cu–O bonds to the sulfate groups. wikipedia.orgstackexchange.com
Detailed crystallographic studies provide precise bond lengths that quantify this distortion. The equatorial Cu–O distances are typically around 1.96 Å, while the axial Cu–O distances are elongated to approximately 2.38 Å to 2.41 Å. wikipedia.org This clear difference in bond lengths provides definitive evidence of a static Jahn-Teller distortion within the crystal lattice.
The table below summarizes typical bond distances observed in the coordination sphere of the copper(II) ion in hydrated sulfates, illustrating the tetragonal elongation.
| Bond Type | Atom 1 | Atom 2 | Bond Length (Å) |
| Equatorial | Cu(II) | O (from H₂O) | ~1.95 - 1.96 |
| Axial | Cu(II) | O (from SO₄²⁻) | ~2.38 - 2.41 |
This interactive table presents generalized data from crystallographic studies on copper(II) hydrates.
This structural distortion is not merely a solid-state phenomenon. Studies on the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, in both solids and solution, confirm a similar Jahn-Teller induced elongation. rsc.orgresearchgate.net In this ion, four equatorial water molecules have Cu-O bond distances of about 1.95-1.96 Å, while two axial water molecules are found at a greater distance of approximately 2.27-2.32 Å. rsc.orgresearchgate.net The consistency of this distortion across different states and ligand environments underscores the fundamental electronic origin of the Jahn-Teller effect in Cu(II) chemistry.
Spectroscopic Characterization of Electronic and Vibrational Properties
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within cupro-cupric sulfate (B86663) dihydrate. This analysis allows for the detailed characterization of the sulfate ions, water molecules, and the interactions between them.
Assignment of Sulfate/Sulfite (B76179) Vibrational Modes
The vibrational modes of the sulfate (SO₄²⁻) group in hydrated copper sulfates can be systematically assigned using Raman and IR spectroscopy. The free sulfate ion, with tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. In the crystalline environment of cupro-cupric sulfate dihydrate, the symmetry of the sulfate ion is often lowered, leading to the splitting of degenerate modes and the activation of otherwise inactive modes.
Raman spectra of hydrated copper sulfates show a strong, sharp band corresponding to the ν₁ symmetric stretching mode of the SO₄²⁻ group, typically observed around 983-992 cm⁻¹. tandfonline.comresearchgate.net The ν₂ bending modes are observed as multiple bands in the region of 429-463 cm⁻¹. tandfonline.com The ν₃ antisymmetric stretching vibrations appear as a set of bands between 1046 and 1177 cm⁻¹, while the ν₄ bending modes are found in the 569-660 cm⁻¹ range. tandfonline.com The observation of multiple bands for the degenerate modes (ν₂, ν₃, and ν₄) is indicative of a reduction in the sulfate ion's symmetry to C₂v or lower within the crystal lattice. tandfonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment | Spectroscopic Technique |
|---|---|---|---|
| ν₁ | 983 - 1010 | Symmetric Stretch | Raman, IR |
| ν₂ | 429 - 534 | Symmetric Bend | Raman |
| ν₃ | 1046 - 1177 | Antisymmetric Stretch | Raman, IR |
| ν₄ | 569 - 660 | Antisymmetric Bend | Raman, IR |
Changes in the hydration state of copper sulfates lead to shifts in the vibrational frequencies of the sulfate modes. For instance, during the dehydration of CuSO₄·5H₂O to CuSO₄·3H₂O, the ν₁ peak shifts to a higher frequency (from 984 to 1010 cm⁻¹), while the ν₃ mode shifts to a lower frequency (from 1148 to 1127 cm⁻¹). acs.org These shifts are attributed to changes in the crystal structure and the coordination environment of the sulfate ions. acs.org
Characterization of Water Molecules and Hydrogen Bonding Interactions
Vibrational spectroscopy is highly sensitive to the presence and nature of water molecules and hydrogen bonding within the crystal structure. acs.orgmpg.de The stretching and bending vibrations of water molecules (H₂O) give rise to distinct bands in the IR and Raman spectra. The OH stretching vibrations are typically observed in the 2900-3600 cm⁻¹ region, while the H-O-H bending mode appears around 1600-1700 cm⁻¹. mdpi.comresearchgate.net
In hydrated sulfates, the presence of multiple, distinct bands in the OH stretching region indicates the existence of crystallographically non-equivalent water molecules with different hydrogen bonding environments. researchgate.netnih.gov For example, in copper sulfate pentahydrate, the water molecules are categorized into those coordinated to the copper ion and those held by hydrogen bonds within the lattice, each exhibiting unique vibrational frequencies. acs.orgacs.org The strength of the hydrogen bonds influences the OH stretching frequencies; stronger hydrogen bonds generally lead to lower stretching frequencies and a broadening of the spectral bands.
The librational modes of water, which are hindered rotational motions, can also be observed at lower frequencies and provide further information about the local environment of the water molecules.
Low-Temperature Vibrational Studies
Conducting vibrational spectroscopy at low temperatures can provide more detailed information about the structure of this compound. acs.orgacs.org Lowering the temperature reduces thermal broadening of spectral bands, leading to sharper peaks and better resolution. This allows for a more precise determination of band positions and the identification of closely spaced vibrational modes that might overlap at room temperature. acs.org
Low-temperature studies have been particularly useful in resolving the complex vibrational spectra of hydrated copper sulfates. acs.orgnih.govresearchgate.net For instance, at low temperatures, the splitting of degenerate sulfate modes and the fine structure of water vibrational bands become more apparent, facilitating a more accurate assignment of these modes and a deeper understanding of the crystal's symmetry and intermolecular interactions. acs.org The sharpening of lattice vibration modes at low frequencies also provides clearer insights into the intermolecular vibrations of the copper and sulfate ions. acs.org
Electronic Spectroscopy (UV-Visible and X-ray Photoelectron Spectroscopy)
Electronic spectroscopy provides crucial information about the electronic structure of this compound, particularly the oxidation states of the copper ions and the nature of electronic transitions within the compound.
Determination of Copper Oxidation States and Ratios (Cu(I) and Cu(II))
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the oxidation states of elements in a compound. For copper, the binding energies of the Cu 2p core levels and the presence of characteristic satellite peaks can distinguish between Cu(0), Cu(I), and Cu(II).
The Cu 2p₃/₂ peak for Cu(0) and Cu(I) species have very similar binding energies, making them difficult to distinguish based on this peak alone. surfacesciencewestern.comthermofisher.com However, Cu(II) species exhibit a main Cu 2p₃/₂ peak at a higher binding energy and are accompanied by strong "shake-up" satellite peaks at even higher binding energies. xpsfitting.comyoutube.com These satellite features are a definitive indicator of the presence of Cu(II) (d⁹ configuration) and are absent in the spectra of Cu(I) (d¹⁰) compounds. xpsfitting.com
Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Copper Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating materials with unpaired electrons, such as the copper(II) (Cu²⁺) ions present in this compound. The d⁹ electronic configuration of the Cu²⁺ ion makes it paramagnetic, allowing EPR to provide detailed information about its electronic structure, oxidation state, and local coordination environment. libretexts.orgethz.ch
In a typical EPR experiment on a powder sample of a copper(II) compound, the spectrum is characterized by anisotropy, meaning the spectral parameters depend on the orientation of the molecule with respect to the external magnetic field. For Cu(II) centers in axially symmetric environments, such as an elongated octahedral or square planar geometry, the spectrum is defined by two principal g-values, g∥ and g⊥. libretexts.orgethz.ch The g-value is a dimensionless factor that characterizes the magnetic moment of the unpaired electron.
The nuclear spin of copper (I = 3/2) interacts with the electron spin, leading to hyperfine splitting of the EPR signal into four lines. libretexts.org This splitting is characterized by the hyperfine coupling constants, A∥ and A⊥. The values of these parameters, particularly g∥ and A∥, are sensitive to the geometry of the copper center and the nature of the coordinating ligands. scielo.br For instance, an axially elongated octahedral geometry, common for Cu(II), results in a spectrum where g∥ > g⊥ > 2.0023. researchgate.net
The EPR spectrum of a typical axially elongated copper complex consists of a set of four absorption peaks corresponding to g∥ and a more complex derivative feature at a higher field corresponding to g⊥. libretexts.orgethz.ch The splitting in the g⊥ region is often not well-resolved due to line broadening effects. ethz.ch Analysis of these spectral features allows for the detailed characterization of the paramagnetic Cu(II) sites within the crystal lattice.
Table 1: Representative EPR Spectral Parameters for Axially Symmetric Cu(II) Complexes.
| Parameter | Description | Typical Value Range | Reference |
|---|---|---|---|
| g∥ | g-value parallel to the principal symmetry axis | 2.25 - 2.40 | libretexts.orgaps.org |
| g⊥ | g-value perpendicular to the principal symmetry axis | 2.05 - 2.07 | libretexts.orgaps.org |
| A∥ | Hyperfine coupling constant parallel to the axis | 120 - 200 G (Gauss) | libretexts.orgethz.ch |
| A⊥ | Hyperfine coupling constant perpendicular to the axis | < 50 G (Gauss) | libretexts.org |
Note: These are typical values for Cu(II) in an oxygen or nitrogen coordination environment. The precise values depend on the specific molecular structure.
Terahertz Time-Domain Spectroscopy for Hydration State Differentiation
Terahertz Time-Domain Spectroscopy (THz-TDS) is a spectroscopic technique that utilizes far-infrared radiation (typically in the 0.1 to 10 THz range) to probe low-frequency vibrational modes in materials. rsc.org These modes, which include lattice vibrations (phonons) and intermolecular vibrations, are highly sensitive to the crystal structure and the presence of hydrogen bonding networks. mdpi.com This makes THz-TDS particularly effective for characterizing the hydration state of crystalline solids like copper sulfates. rsc.orgspringernature.comwpmucdn.com
The water molecules within a hydrated crystal, often referred to as water of crystallization, are integral to the crystal lattice and participate in its low-frequency vibrations. rsc.orgresearchgate.net Consequently, changes in the hydration level lead to distinct and measurable changes in the THz absorption spectrum. rsc.orgiphy.ac.cn Each specific hydrate (B1144303) of a compound possesses a unique crystal structure, which gives rise to a characteristic "fingerprint" spectrum in the THz region. datapdf.com
Studies on copper sulfate hydrates have demonstrated the capability of THz-TDS to distinguish between anhydrous (CuSO₄), monohydrate (CuSO₄·H₂O), trihydrate (CuSO₄·3H₂O), and pentahydrate (CuSO₄·5H₂O) forms. datapdf.comnih.gov As the compound dehydrates, new absorption features corresponding to the lower hydrates appear in the spectrum, while the peaks characteristic of the higher hydrate diminish. datapdf.com For example, the complete assignment of the THz spectrum of copper sulfate pentahydrate has been achieved through a combination of experimental measurements and solid-state density functional theory (DFT) simulations. nih.gov This allows for the identification of spectral features unique to each hydration state, enabling quantitative analysis of mixed-hydrate samples. nih.govresearchgate.net
The sensitivity of THz radiation to water molecules and crystal packing makes THz-TDS a valuable non-destructive tool for analyzing the hydration state and monitoring dehydration processes in materials like this compound. iphy.ac.cndatapdf.com
Table 2: Experimentally Observed Terahertz Absorption Frequencies for Copper Sulfate Hydrates.
| Hydration State | Key Absorption Frequencies (cm⁻¹) | Key Absorption Frequencies (THz) | Reference |
|---|---|---|---|
| CuSO₄·5H₂O | 48.5, 63.5, 80.0 | 1.45, 1.90, 2.40 | datapdf.com |
| CuSO₄·3H₂O | 59.0, 71.5, 85.0 | 1.77, 2.14, 2.55 | datapdf.com |
| CuSO₄·H₂O | 56.0, 75.0 | 1.68, 2.25 | nih.gov |
Note: Frequencies are approximate and can vary slightly based on experimental conditions.
Compound Index
Theoretical and Computational Investigations of Cupro Cupric Sulfite Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) stands as a cornerstone for quantum mechanical investigations into the electronic structure of solid-state materials. For cupro-cupric sulfite (B76179) dihydrate, also known as Chevreul's salt, DFT calculations are instrumental in understanding the nature of the chemical bonds, the distribution of electron density, and the origins of its unique spectroscopic properties. These calculations typically involve solving the Kohn-Sham equations for the system, using various approximations for the exchange-correlation functional to model electron interactions.
Molecular modeling calculations have been performed on key structural components of Chevreul's salt, such as the dimeric [Cu¹⁺₂(SO₃)₂(SO₃)₂]⁶⁻ chromophore, to interpret its electronic spectrum. researchgate.netscielo.br Such studies involve analyzing the composition of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) to understand charge distribution and the nature of electronic transitions. researchgate.net The analysis reveals significant contributions from both copper and sulfite orbitals to the frontier orbitals, indicating a strong covalent character in the bonding. researchgate.net
Table 1: Frontier Molecular Orbital Composition for the [Cu¹⁺₂(SO₃)₂(SO₃)₂]⁶⁻ Chromophore in Chevreul's Salt This table details the percentage contribution of copper and sulfite groups to the frontier molecular orbitals as determined by molecular modeling calculations.
| Type | Molecular Orbital | Cu(I) Composition (%) | Sulfite 1 Composition (%) | Sulfite 2 Composition (%) |
|---|---|---|---|---|
| HOMO | 62 | 54.4 | 42.9 | 2.7 |
| HOMO | 61 | 58.6 | 38.7 | 2.7 |
| HOMO | 60 | 62.5 | 25.6 | 11.9 |
| LUMO | 63 | 13.5 | 83.3 | 1.2 |
| LUMO | 64 | 32.0 | 63.5 | 4.5 |
| LUMO | 65 | 54.7 | 36.3 | 9.0 |
Source: Adapted from Silva et al., J. Braz. Chem. Soc., 2002. researchgate.net
A primary application of DFT is the prediction and optimization of geometric structures. By minimizing the total energy of the system, DFT can determine stable atomic arrangements, including bond lengths, bond angles, and lattice parameters. For cupro-cupric sulfite dihydrate, these calculations would be benchmarked against the well-established crystal structure determined by X-ray diffraction. researchgate.net
The experimental data reveals a monoclinic crystal structure with the space group P2₁/n. researchgate.net The structure features two distinct coordination environments for the copper ions, corresponding to their different oxidation states. researchgate.net The Cu(I) ion is in a distorted tetrahedral coordination, bonded to three oxygen atoms and one sulfur atom from the sulfite ligands. researchgate.net The Cu(II) ion exhibits a distorted octahedral geometry, coordinated to four oxygen atoms from sulfite groups and two water molecules. researchgate.net This octahedral environment for the d⁹ Cu(II) ion is subject to Jahn-Teller distortion, a key feature that theoretical calculations would aim to reproduce. scielo.br The accuracy of these predicted geometries is highly dependent on the chosen exchange-correlation functional and basis set.
Table 2: Crystallographically Determined Coordination Environments in Cupro-cupric Sulfite Dihydrate This table summarizes the distinct coordination geometries for the Cu(I) and Cu(II) ions within the crystal lattice.
| Ion | Oxidation State | Coordination Geometry | Coordinating Atoms | Structural Notes |
|---|---|---|---|---|
| Cu(I) | +1 | Distorted Tetrahedral | 3 Oxygen, 1 Sulfur (from SO₃²⁻) | Forms a [Cu¹⁺O₃S] polyhedron. |
| Cu(II) | +2 | Distorted Octahedral | 4 Oxygen (from SO₃²⁻), 2 Oxygen (from H₂O) | Forms a [Cu²⁺O₄(H₂O)₂] polyhedron; geometry reflects Jahn-Teller distortion. |
Source: Data compiled from Kierkegaard & Nyberg, 1965, and Silva et al., 2002. scielo.brresearchgate.net
The presence of the paramagnetic Cu(II) ion (d⁹ configuration with one unpaired electron) imparts magnetic properties to cupro-cupric sulfite dihydrate. Spin-polarized DFT calculations are the theoretical tool of choice for investigating these properties. Such calculations can map the spin density distribution throughout the crystal lattice, which is expected to be primarily localized on the Cu(II) centers.
Furthermore, DFT can be used to quantify the magnetic exchange interactions between neighboring paramagnetic Cu(II) ions. By calculating the total energy of different spin configurations (e.g., ferromagnetic vs. antiferromagnetic alignment) within a supercell, the magnetic exchange coupling constant, J, can be extracted. This parameter is crucial for understanding the nature and strength of the magnetic coupling and for explaining macroscopic magnetic properties, such as the experimentally measured magnetic susceptibility. While specific DFT studies on the magnetic exchange in Chevreul's salt are not widely reported, this computational approach is standard for characterizing magnetic materials.
Molecular Dynamics Simulations for Solution-Phase Behavior and Hydration Shell Characterization
While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of systems over time, particularly in solution. An MD simulation of cupro-cupric sulfite dihydrate would model the interactions of the constituent ions (Cu¹⁺, Cu²⁺, SO₃²⁻) and water molecules to understand its behavior in an aqueous environment.
A key focus of such simulations would be the characterization of the hydration shells around each ion. By analyzing the trajectories of water molecules, one can determine structural and dynamic properties like:
Radial Distribution Functions (RDFs): To identify the average distances and ordering of water molecules in the first and second hydration shells of the copper and sulfite ions.
Coordination Numbers: To calculate the average number of water molecules directly interacting with each ion in solution.
Water Exchange Dynamics: To determine the residence time of water molecules in the first hydration shell, providing insight into the lability of the aqua ligands. Studies on the hydrated sulfite ion have shown that the lone pair on sulfur significantly affects the structure of its hydration shell and that the water exchange rate is on the picosecond timescale. rsc.org Similar detailed analysis for the Cu(I) and Cu(II) ions would reveal how the solid-state coordination translates to a solution-phase environment.
Quantum Mechanical Studies of Electron Transfer Mechanisms in Mixed-Valence Copper Centers
The defining characteristic of cupro-cupric sulfite dihydrate is that it is a mixed-valence compound, containing copper in both +1 and +2 oxidation states. acs.org This arrangement allows for the possibility of intervalence electron transfer (IV-ET), a quantum mechanical phenomenon where an electron is transferred between the two copper centers.
Quantum mechanical studies, often coupled with spectroscopic data, are essential for characterizing this process. The deep brick-red color of Chevreul's salt is attributed to a broad absorption band in its electronic spectrum centered at approximately 500 nm. scielo.brscienceopen.com This band is assigned as an intervalence-transfer transition, corresponding to the energy required to promote an electron from a Cu(I)-dominated orbital to a Cu(II)-dominated orbital (Cu¹⁺ + Cu²⁺ → Cu²⁺ + Cu¹⁺). researchgate.netscielo.brscielo.br The presence and energy of this IV-ET band provide direct insight into the degree of electronic coupling between the copper sites. Theoretical calculations are crucial for confirming the assignment of this band and for modeling the potential energy surfaces that govern the electron transfer process. When the Cu(II) ion is isomorphically replaced by other divalent metals like Fe(II) or Mn(II), this intervalence band disappears, supporting its assignment to a Cu(I)-Cu(II) electronic transition. scielo.brscienceopen.com
Reactivity, Stability, and Transformation Mechanisms
Thermal Decomposition and Dehydration Kinetics of Hydrated Cupro-cupric Sulfites
The thermal behavior of Chevreul's salt has been investigated through thermogravimetry and differential scanning calorimetry, revealing its notable stability and complex decomposition pathway. The compound is thermally stable up to 200°C in both nitrogen and air atmospheres. researchgate.netwikiwand.com Above this temperature, it undergoes decomposition, which proceeds differently depending on the surrounding atmosphere. wikiwand.com
When heated in an inert atmosphere, the compound loses water and sulfur dioxide, leading to the formation of copper sulfate-copper(I) oxide (CuSO₄·Cu₂O) and copper sulfate-copper(II) oxide (CuSO₄·2CuO). wikiwand.com At significantly higher temperatures, around 850°C, copper(II) oxide (CuO) is formed, which transitions to copper(I) oxide (Cu₂O) between 900°C and 1100°C. wikiwand.com In contrast, heating in the presence of air or oxygen results in the formation of copper(II) sulfate (B86663) (CuSO₄) and ultimately copper(II) oxide (CuO). wikiwand.com
Research indicates that the structure of the coordinated sulfite (B76179) ions plays a crucial role in the decomposition mechanism. Sulfite species that are coordinated to the metal center through oxygen atoms are more readily oxidized to sulfate compared to those coordinated through the sulfur atom. researchgate.net
| Atmosphere | Temperature Range | Decomposition Products |
| Inert (e.g., Nitrogen) | > 200°C | H₂O, SO₂, CuSO₄·Cu₂O, CuSO₄·2CuO |
| 850°C | CuO | |
| 900°C - 1100°C | Cu₂O | |
| Air / Oxygen | > 200°C | CuSO₄, CuSO₃, CuO |
Table 1: Summary of thermal decomposition products of Chevreul's salt under different atmospheric conditions. wikiwand.com
Redox Chemistry of Copper(I)/Copper(II) Sulfite Systems
The existence of copper in two different oxidation states within the same compound is the defining characteristic of Chevreul's salt. wikipedia.org Its formation and reactions are governed by the redox chemistry between copper and sulfur(IV) species.
The synthesis of Chevreul's salt fundamentally involves the partial reduction of copper(II) ions by a sulfite source. The process is typically initiated by reacting an aqueous solution of copper(II) sulfate with a reducing agent like sodium sulfite, sodium metabisulfite (B1197395), sodium hydrogen sulfite, or sulfur dioxide gas. acs.orgblogspot.comresearchgate.net The sulfite (S(IV)) reduces a portion of the Cu(II) ions to Cu(I), and the resulting mixed-valence salt precipitates from the solution due to its insolubility. wikipedia.orgacs.org
The presence of both copper oxidation states can be demonstrated through simple chemical tests:
Reaction with Ammonia: Adding Chevreul's salt to an ammonia solution results in a deep blue solution. This color is characteristic of the tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, confirming the presence of Cu(II). blogspot.comyoutube.comyoutube.com
Reaction with Hydrochloric Acid: When treated with dilute hydrochloric acid, Chevreul's salt forms a white precipitate of copper(I) chloride (CuCl), which is insoluble in these conditions and confirms the presence of Cu(I). blogspot.comyoutube.comyoutube.com
| Reagent | Observation | Inferred Copper Species | Product Formed |
| Ammonia (NH₃) | Dissolves to form a deep blue solution | Copper(II) | [Cu(NH₃)₄]²⁺ |
| Dilute Hydrochloric Acid (HCl) | Forms a white precipitate | Copper(I) | CuCl |
Table 2: Chemical tests confirming the mixed-valence nature of Chevreul's salt. blogspot.comyoutube.comyoutube.com
The formation and stability of Chevreul's salt are highly dependent on the chemical environment. The precipitation from solution is sensitive to both pH and temperature.
pH: The salt precipitates effectively in a specific acidic pH range, typically between 2 and 4.5. wikipedia.org Studies to optimize the precipitation have identified an ideal pH of 3. researchgate.net
Temperature: The reaction is often carried out at elevated temperatures, with studies showing optimal precipitation at around 60-62°C. researchgate.netresearchgate.net The synthesis involves heating the aqueous mixture of copper(II) sulfate and the sulfite source to boiling to encourage the precipitation of the brick-red solid. blogspot.com
These conditions define the environment in which the mixed-valence state is stable enough to precipitate. Outside this range, the equilibrium between Cu(II), Cu(I), and the sulfite species favors other soluble or solid products.
Phase Transitions and Structural Reconfigurations Induced by External Stimuli
Chevreul's salt is known to undergo a distinct phase transition. Research has shown that the salt can initially form in an unstable orthorhombic crystal structure, particularly when produced as a corrosion product on copper metal in the presence of sulfur dioxide. wikipedia.org Over time, this metastable form spontaneously reconfigures into a more stable monoclinic crystal structure. researchgate.net
This structural transformation from an orthorhombic to a monoclinic phase can occur upon aging at room temperature over a period of about a month, or it can be accelerated by heating. wikipedia.org This phenomenon is a clear example of a structural reconfiguration induced by external stimuli, namely time and temperature, leading to a more thermodynamically stable crystalline arrangement.
Limited Research Available on "Cupro-cupric sulfate dihydrate" in Advanced Applications
Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data available for a compound explicitly named "this compound" within the requested fields of advanced materials, catalysis, and electrochemistry. The term does not correspond to a widely studied or standard-named chemical compound in these contexts, which prevents the creation of a detailed article based on the provided outline.
The search for information on the catalytic activity, organic synthesis applications, electrochemical properties, and integration into functional materials for "this compound" did not yield specific research findings, data tables, or detailed studies necessary to fulfill the request. General information exists for more common copper compounds, such as copper(II) sulfate (cupric sulfate), but this does not match the specified mixed-valence "cupro-cupric" nature of the requested substance.
Furthermore, a discrepancy was noted in the provided outline, which refers to "Cupro-cupric Sulfite Systems" under the section for catalytic activity, while the main subject is "this compound." This difference between sulfate and sulfite may contribute to the difficulty in locating relevant scientific literature.
Due to the absence of specific and verifiable research on "this compound" in the outlined areas, it is not possible to generate a scientifically accurate and thorough article as instructed. Fabricating data or presenting information on other copper compounds would violate the core requirement of focusing solely on the specified chemical.
Advanced Materials Applications and Catalysis Research
Integration into Functional Materials and Composites
Development of Mixed-Valence Copper-Based Nanomaterials
The synthesis of mixed-valence copper-based nanomaterials often utilizes copper(II) sulfate (B86663) as a starting precursor. Through controlled chemical reduction, the cupric (Cu²⁺) ions are partially reduced to cuprous (Cu⁺) or metallic copper (Cu⁰), leading to the formation of nanoparticles with a combination of copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). The ratio of these species and the resulting nanoparticle morphology are influenced by factors such as the choice of reducing and stabilizing agents, pH, and temperature.
These mixed-valence nanomaterials are recognized for their potent catalytic activity, which stems from the synergistic effects between the different copper oxidation states present on the nanoparticle surface. This characteristic makes them effective catalysts in a variety of organic reactions. For instance, copper oxide nanoparticles derived from a mixed-valence copper coordination polymer have demonstrated high efficiency in C-N, C-O, and C-S cross-coupling reactions, which are fundamental processes in synthetic chemistry. The catalytic mechanism is believed to occur on the surface of the nanoparticles, involving an oxidative addition and reductive elimination process.
Research has shown that these nanocatalysts can be highly effective and reusable. In the selective oxidation of styrene, copper-based metal oxide nanoparticles have been reused for up to five cycles while maintaining their catalytic activity and selectivity.
Table 1: Synthesis and Catalytic Application of Mixed-Valence Copper Nanoparticles
| Precursor | Synthesis Method | Resulting Nanomaterial | Key Research Finding | Catalytic Application |
|---|---|---|---|---|
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Chemical reduction using plant extracts (e.g., Wrightia tinctoria) | Spherical, monodispersed copper nanoparticles (average size ~15 nm) | Phytochemicals in the extract act as both reducing and capping agents, converting Cu²⁺ to zero-valent copper. | Anticancer and larvicidal applications. |
| Cyano-bridged Cu(II)-Cu(I) mixed-valence polymer | Pyrolysis | Copper oxide (CuO) nanoparticles | The resulting CuO nanoparticles showed good to moderate yields in coupling reactions and demonstrated heterogeneous catalysis with no metal leaching. | C-N, C-O, and C-S cross-coupling reactions. |
| Copper(II) sulfate (CuSO₄) | Chemical reduction with sodium borohydride (B1222165) (NaBH₄) and trisodium (B8492382) citrate (B86180) (TSC) | Stable, spherical copper nanoparticles (~37 nm) with surface oxides (Cu₂O, CuO) | The synthesis parameters (pH, temperature, reagent ratio) can be adjusted to control nanoparticle size and stability for biomedical uses. | Antibacterial applications against Gram-negative and Gram-positive bacteria. |
Surface Modification and Coating Applications
Cupro-cupric sulfate systems are integral to surface modification and coating technologies, most notably in the electrodeposition of copper. Copper plating is a widely used electrochemical process that deposits a thin layer of copper onto a conductive surface to enhance properties such as conductivity, corrosion resistance, and hardness.
The standard electrolyte bath for this process contains copper(II) sulfate as the primary source of copper ions (Cu²⁺), along with sulfuric acid to increase conductivity. During electrodeposition, an electric current causes the Cu²⁺ ions to migrate to the cathode (the object to be coated), where they are reduced to metallic copper and form a coating.
Interestingly, the process inherently involves a mixed-valence state. Cuprous ions (Cu⁺) are formed as an intermediate species during the electrochemical reaction. The presence and concentration of these Cu⁺ ions in the plating bath are crucial for the quality and microstructure of the deposited copper film. The accumulation and behavior of cuprous ions can be influenced by current density, electrolysis time, and the presence of dissolved gases. While Cu⁺ itself may not directly increase the plating rate, its interaction with dissolved oxygen can form copper(I) oxides or other species on the copper surface that are believed to accelerate deposition.
Additives are often introduced to the plating bath to control the coating's properties, such as brightness and uniformity. These additives interact with the copper ions (both Cu²⁺ and Cu⁺) and the surface to modify the deposition process.
Table 2: Components of a Typical Copper Sulfate Electroplating Bath and Their Functions
| Component | Chemical Formula | Primary Function |
|---|---|---|
| Copper(II) Sulfate | CuSO₄ | Provides the source of copper ions (Cu²⁺) for deposition. |
| Sulfuric Acid | H₂SO₄ | Increases the conductivity of the electrolyte bath and acts as a charge carrier. |
| Chloride Ions | Cl⁻ | Works with organic additives to form complexes that can slow the plating rate in specific areas, improving uniformity. |
| Organic Additives (Accelerators, Suppressors, Levelers) | Varies | Control plating rate, inhibit deposition on certain areas to enable bottom-up filling of features, and ensure a smooth, uniform surface morphology. |
Environmental Chemistry and Remediation Research
Role in Atmospheric Chemistry and Sulfur Dioxide Conversion Processes
The mixed-valence compound copper(I,II) sulfite (B76179) dihydrate, historically referred to as Chevreul's salt, plays a notable role in atmospheric chemistry, particularly in processes involving sulfur dioxide (SO2). This compound, with the chemical formula Cu3(SO3)2·2H2O, contains copper in both +1 (cuprous) and +2 (cupric) oxidation states. Its formation is linked to the atmospheric corrosion of copper surfaces. In environments with high humidity and sulfur dioxide pollution, Chevreul's salt can form as a corrosion product on copper metal.
The interaction with sulfur dioxide is also central to certain industrial processes for copper recovery. Dissolved copper can be precipitated from ore extraction solutions by the injection of sulfur dioxide, leading to the formation of Chevreul's salt. This process is effective within a pH range of 2 to 4.5. The synthesis of this mixed-valence compound can be achieved by reacting an aqueous solution of copper(II) sulfate (B86663) with a reducing agent like sodium metabisulfite (B1197395) or sodium hydrogen sulfite, which can generate sulfur dioxide in the process. Another synthesis method involves saturating a copper(II) sulfate solution with sulfur dioxide gas at ambient temperature.
Recent research has highlighted the catalytic role of copper in the atmospheric oxidation of SO2, especially in the presence of other pollutants like nitrogen dioxide (NO2). While copper is a weak catalyst for the oxidation of S(IV) (sulfite species) by oxygen, it is a strong catalyst for the reduction of NO2 by S(IV). This suggests that in polluted urban atmospheres, where copper and NO2 are often co-emitted, they can act synergistically to convert SO2 into sulfate, a major component of fine particulate matter (PM2.5). The formation of intermediate copper-sulfite complexes, such as those in Chevreul's salt, is a key aspect of these atmospheric reactions.
Table 1: Synthesis Methods of Copper(I,II) Sulfite Dihydrate (Chevreul's Salt) Involving Sulfur Dioxide
| Method | Reactants | Conditions | Reference |
| Atmospheric Corrosion | Copper Metal, Humid Air, Sulfur Dioxide | Ambient atmospheric conditions | |
| Industrial Precipitation | Aqueous Copper Ore Extract, Sulfur Dioxide | pH 2 - 4.5 | |
| Laboratory Synthesis 1 | Aqueous Copper(II) Sulfate, Potassium Metabisulfite | Heating | |
| Laboratory Synthesis 2 | Aqueous Copper(II) Sulfate, Sodium Hydrogen Sulfite | 60–70 °C | |
| Laboratory Synthesis 3 | Aqueous Copper(II) Sulfate, Sulfur Dioxide Gas | Ambient Temperature |
Advanced Biocide Mechanisms and Efficacy in Water Treatment
The biocidal properties of copper compounds are well-documented and are attributed to the copper ions. While research specifically on copper(I,II) sulfite dihydrate is limited, the mechanisms can be inferred from the known actions of both Cu(I) and Cu(II) ions, which are present in this mixed-valence compound. Copper's antimicrobial action is a multi-faceted process, making it an effective agent in water treatment.
The primary mechanism involves the interaction of copper ions with the microbial cell. Positively charged copper ions are attracted to the negatively charged cell surfaces of bacteria. This leads to damage and increased permeability of the plasma membrane. Once inside the cell, copper ions disrupt essential cellular functions. They bind to sulfhydryl, amino, and carboxyl groups of key proteins and enzymes, denaturing them and compromising their biochemical processes. This includes the inactivation of proteins responsible for transporting materials across the cell membrane.
Furthermore, copper ions interfere with cellular respiration by disrupting electron transport systems. A critical aspect of copper's toxicity is its ability to generate reactive oxygen species (ROS) through Fenton-like reactions. This redox cycling between Cu(I) and Cu(II) can lead to oxidative stress, damaging cellular components, including lipids, proteins, and nucleic acids. Copper can also directly interact with the phosphate (B84403) backbone of DNA, causing the double helix to unravel and leading to the destruction of the genetic material. The presence of both Cu(I) and Cu(II) in cupro-cupric sulfate dihydrate could potentially enhance this redox cycling, thereby increasing its biocidal efficacy.
Exposure to copper compounds at biocidal concentrations significantly alters the dynamics and composition of microbial communities in aquatic environments. The introduction of copper acts as a strong selective pressure, leading to a shift from sensitive to more tolerant microbial species. Studies on the effect of copper exposure on bacterial communities in sediments have shown that they develop in different directions compared to unexposed communities.
The mixed-valence nature of this compound, containing both Cu(I) and Cu(II), makes it a candidate for remediation of environmental contaminants through redox reactions. The redox cycling of copper is a key process in the transformation and degradation of both organic and inorganic pollutants.
Mixed-valence copper oxides have demonstrated effectiveness in environmental remediation, such as in the photocatalytic denitrification of fuels. These materials can create more exposed Lewis acid sites and form heterojunctions that accelerate carrier separation, enhancing catalytic activity. A similar principle could apply to a mixed-valence sulfate. The Cu(I)/Cu(II) couple can catalyze the generation of highly reactive radicals, such as hydroxyl radicals, from peroxides (e.g., hydrogen peroxide or peroxymonosulfate), which then oxidize persistent organic pollutants.
In these processes, Cu(II) is reduced to Cu(I) by a contaminant or a reducing agent, and subsequently, Cu(I) is oxidized back to Cu(II) by an oxidizing agent like oxygen or peroxide, completing the catalytic cycle. This continuous redox cycling can facilitate the degradation of a wide range of contaminants. The specific reactions and their efficiency would depend on environmental conditions such as pH, the presence of other substances, and the nature of the contaminant.
Table 2: Potential Redox Reactions in Environmental Remediation Involving Copper
| Reaction Type | Description | Key Copper Species | Potential Application | Reference |
| Fenton-like Reactions | Generation of reactive oxygen species (e.g., hydroxyl radicals) from peroxides, catalyzed by copper ions. | Cu(I)/Cu(II) | Degradation of organic pollutants in wastewater. | |
| Photocatalysis | Use of light to generate electron-hole pairs in copper-based materials, leading to redox reactions that degrade contaminants. | Mixed-valence Cu oxides | Denitrification of fuels, removal of organic dyes. | |
| Reductive Degradation | Direct reduction of contaminants by Cu(I) or zerovalent copper, often supported by other materials. | Cu(I)/Cu(0) | Degradation of chlorinated organic compounds. | |
| Catalytic Oxidation | Copper-catalyzed oxidation of contaminants using molecular oxygen as the ultimate oxidant. | Cu(I)/Cu(II) | Oxidation of phenols and other organic compounds in water. |
Bioavailability and Environmental Fate of Mixed-Valence Copper Forms (Focus on chemical speciation and transformation)
The environmental fate and bioavailability of copper are intrinsically linked to its chemical speciation—the distribution among its different chemical forms, including its oxidation state (Cu(I) and Cu(II)). When a mixed-valence compound like this compound is introduced into the environment, it undergoes transformations that determine the mobility and biological availability of the copper.
Copper released into soil or aquatic systems does not remain as a simple ion. It partitions between the water column and sediments and binds strongly to organic matter, clays, and mineral surfaces like iron and manganese oxides. The majority of copper added to surface water is removed from the water column and transferred to sediments over time.
The bioavailability of copper, which is the fraction that can be taken up by organisms, is highly dependent on this speciation. Generally, the free cupric ion (Cu2+) is considered the most bioavailable and toxic form. However, the vast majority of dissolved copper in natural waters is complexed with dissolved organic matter, which significantly reduces its bioavailability. The transformation between the Cu(I) and Cu(II) states is a critical aspect of its environmental chemistry. Redox conditions of the environment play a major role; oxidizing environments favor Cu(II), while reducing environments, often found in sediments, favor the formation of less soluble Cu(I) species, such as copper(I) sulfide (B99878). The presence of both oxidation states in the parent compound could lead to complex transformation pathways, influencing its persistence and potential for biological interaction in different environmental compartments. Factors such as pH, organic carbon content, and moisture levels significantly influence these transformations and the ultimate bioavailability of the copper.
Emerging Research Frontiers and Future Directions
Exploration of Novel Synthetic Pathways for Tailored Mixed-Valence Copper Sulfite (B76179) Structures
The classic synthesis of Chevreul's salt involves the reduction of a copper(II) salt, typically copper(II) sulfate (B86663), in the presence of a sulfite source. acs.org Modern research, however, is exploring more sophisticated synthetic strategies to control the material's properties, such as particle size, morphology, and composition, which are crucial for performance in specific applications.
Conventional methods involve reacting aqueous copper(II) sulfate with agents like potassium or sodium metabisulfite (B1197395), or sulfur dioxide gas, often with heating, to precipitate the characteristic red solid. acs.orgyoutube.comsciencemadness.org While effective, these precipitation methods offer limited control over the final particle characteristics.
Emerging research frontiers are focused on advanced synthesis techniques that allow for the tailoring of the material's structure at the nanoscale. These methods, while demonstrated for other copper compounds, hold significant promise for cupro-cupric sulfite.
Hydrothermal and Solvothermal Methods : These techniques involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel. ornl.govornl.gov By carefully controlling parameters such as temperature, pressure, reaction time, and the concentration of precursors, it is possible to produce nanoparticles with defined shapes and sizes. brjac.com.br For cupro-cupric sulfite, this could lead to the synthesis of nanorods, nanowires, or other morphologies with unique catalytic or electronic properties.
Sonochemical Synthesis : This method utilizes the energy of ultrasonic cavitation to create localized hot spots with extreme temperatures and pressures, driving chemical reactions. oup.comnih.govmdpi.com Sonochemistry can produce highly crystalline nanoparticles in a very short time and could be applied to generate nano-sized Chevreul's salt, potentially enhancing its reactivity as a catalyst or precursor. researchgate.net
Mechanochemical Synthesis : In this solvent-free approach, mechanical energy from ball milling is used to induce chemical reactions between solid precursors. rsc.orgrsc.orgresearchgate.net This green chemistry technique could enable the rapid, large-scale production of anhydrous or hydrated cupro-cupric sulfite and its derivatives. nih.govyoutube.com
A key area of tailoring these structures involves the creation of an isomorphic series of double salts. Researchers have successfully prepared derivatives of Chevreul's salt by replacing the cupric (Cu²⁺) ion with other divalent metal ions, demonstrating the versatility of the crystal lattice. wikipedia.orgresearchgate.netscielo.br This substitution directly modifies the material's properties.
| Derivative Formula | Substituted Ion | Reported Color | Synthesis Method Highlight |
|---|---|---|---|
| Cu₂SO₃·FeSO₃·2H₂O | Fe²⁺ | Data not available | Isomorphic replacement of Cu²⁺ wikipedia.orgresearchgate.net |
| Cu₂SO₃·MnSO₃·2H₂O | Mn²⁺ | Data not available | Isomorphic replacement of Cu²⁺ wikipedia.orgresearchgate.net |
| Cu₂SO₃·CdSO₃·2H₂O | Cd²⁺ | Data not available | Isomorphic replacement of Cu²⁺ wikipedia.orgresearchgate.net |
| Cu₂SO₃·NiSO₃·2H₂O | Ni²⁺ | Brick-red | Bubbling SO₂ through a mixed NiSO₄/CuSO₄ solution wikipedia.org |
Application of Advanced In Situ Characterization Techniques for Real-Time Mechanistic Studies
Understanding the formation mechanism of cupro-cupric sulfite is critical for optimizing synthetic pathways and tailoring its properties. Many traditional syntheses report the initial formation of an unidentified green intermediate species when the copper(II) solution is mixed with the sulfite source, which then transforms into the red Chevreul's salt upon heating. youtube.comsciencemadness.org Advanced in situ characterization techniques are poised to unravel these transient phases and provide real-time mechanistic insights.
In Situ X-ray Diffraction (XRD) : This powerful technique allows for the monitoring of changes in the crystalline structure of a material as a reaction occurs. mdpi.com By performing the synthesis of Chevreul's salt within an XRD sample holder, researchers can track the disappearance of reactants, the emergence of any crystalline intermediates, and the final crystallization of the product in real-time. whiterose.ac.uk This could definitively identify the structure of the green intermediate if it is crystalline and provide kinetic data on the phase transformation.
In Situ Raman Spectroscopy : Raman spectroscopy is highly sensitive to the vibrational modes of molecules and can be used to probe the chemical composition of a sample, even in solution. journalssystem.comgeologyscience.ruscispace.com An in situ Raman setup could monitor the changes in the sulfite and sulfate species in the solution and on the surface of the precipitating solid. This would be invaluable for understanding the redox processes and coordination changes that occur during the reduction of Cu(II) to Cu(I) and the subsequent assembly of the mixed-valence structure. rsc.org
These real-time studies would provide a detailed, step-by-step picture of the precipitation process, enabling precise control over the reaction to yield materials with desired characteristics.
Rational Design of Cupro-cupric Sulfite Derivatives for Specific High-Performance Applications
The rational design of materials involves deliberately modifying their chemical composition and structure to achieve enhanced performance for a specific purpose. For cupro-cupric sulfite, this is primarily being explored through the substitution of the Cu(II) ion, creating a family of related compounds with tunable properties. wikipedia.orgresearchgate.netscielo.br
The substitution of Cu(II) with other transition metals like Mn(II), Fe(II), or Ni(II) directly alters the electronic and magnetic properties of the material. wikipedia.orgresearchgate.net For example, incorporating a magnetic ion like iron or manganese could impart new magnetic functionalities. These structural modifications are key to developing derivatives for high-performance applications.
| Property | Parent Compound (Chevreul's Salt) | Effect of Cation Substitution (M = Fe, Mn, Ni, etc.) | Potential Application Area |
|---|---|---|---|
| Electronic Structure | Mixed Cu(I)/Cu(II) valence states create a unique band structure with a reported band gap of 0.85 eV wikipedia.org | Introduces new d-orbitals from the M(II) ion, altering the band gap and electronic transitions. | Catalysis, Photocatalysis, Sensors |
| Magnetic Properties | Exhibits specific magnetic susceptibility (3.71×10⁻⁶ emu/g) wikipedia.org | Can introduce stronger paramagnetic or other magnetic ordering depending on the choice of M(II). | Magnetic Materials, Spintronics |
| Optical Properties | Distinctive brick-red color due to a combination of charge-transfer and ligand field transitions scielo.br | Changes in the coordination environment and electronic structure lead to different colors and absorption spectra. | Pigments, Optical Filters |
While specific high-performance applications for these derivatives are still an emerging field, the potential is significant. Copper-based materials are known catalysts for various organic and inorganic reactions. acs.org By creating an array of Chevreul's salt derivatives with different M(II) ions, it may be possible to fine-tune the catalytic activity and selectivity for specific chemical transformations. Furthermore, these materials could serve as novel precursors for the synthesis of complex mixed-metal sulfide (B99878) or oxide materials.
Interdisciplinary Studies Bridging Solid-State Chemistry, Environmental Science, and Materials Engineering
The study of cupro-cupric sulfite dihydrate inherently sits (B43327) at the intersection of several scientific disciplines. Future advancements will increasingly rely on interdisciplinary approaches that leverage expertise from solid-state chemistry, environmental science, and materials engineering.
Solid-State Chemistry : This field provides the fundamental understanding of the compound's mixed-valence nature, its unique crystal structure, and the relationship between its atomic arrangement and its physical properties (optical, electronic, magnetic). wikipedia.orgscielo.br The study of the isomorphic series of derivatives is a classic solid-state chemistry approach to understanding structure-property relationships. researchgate.net
Environmental Science : Chevreul's salt plays a dual role in environmental science. It is known to form as a corrosion product on copper surfaces exposed to sulfur dioxide, a common atmospheric pollutant. wikipedia.org Understanding its formation is crucial for developing strategies to protect copper infrastructure. Conversely, the precipitation of Chevreul's salt is a key step in some hydrometallurgical processes used to recover copper from low-grade ores, offering a method to extract valuable metal from waste streams and reduce the environmental impact of mining. wikipedia.orgacs.orgepa.govasianpubs.orgmdpi.com
Materials Engineering : This discipline focuses on translating the fundamental properties of Chevreul's salt and its derivatives into practical applications. This includes developing controlled synthesis methods (as discussed in 9.1) to produce the material in a useful form (e.g., nanoparticles, thin films). It also involves engineering composites, for instance by integrating cupro-cupric sulfite with conductive carbon materials for potential use in energy storage applications like batteries or supercapacitors, an area where other copper sulfides have shown promise. researchgate.netmdpi.comnih.gov
By combining the insights from these fields, researchers can create a holistic understanding of cupro-cupric sulfite dihydrate, from its fundamental atomic structure to its role in environmental cycles and its potential as a high-performance material in next-generation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
